Lepadiformine B
CAS No.:
Cat. No.: VC1862783
Molecular Formula: C17H31NO
Molecular Weight: 265.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H31NO |
|---|---|
| Molecular Weight | 265.4 g/mol |
| IUPAC Name | [(3S,5R,7aS,11aS)-5-butyl-2,3,5,6,7,7a,8,9,10,11-decahydro-1H-pyrrolo[2,1-j]quinolin-3-yl]methanol |
| Standard InChI | InChI=1S/C17H31NO/c1-2-3-7-15-9-8-14-6-4-5-11-17(14)12-10-16(13-19)18(15)17/h14-16,19H,2-13H2,1H3/t14-,15+,16-,17-/m0/s1 |
| Standard InChI Key | BGBFXHCJNCIRRA-YVSFHVDLSA-N |
| Isomeric SMILES | CCCC[C@@H]1CC[C@@H]2CCCC[C@@]23N1[C@@H](CC3)CO |
| Canonical SMILES | CCCCC1CCC2CCCCC23N1C(CC3)CO |
Introduction
Chemical Structure and Properties
Structural Features
Lepadiformine B is characterized by a unique chemical structure featuring a trans-1-azadecalin (AB ring system) fused with a spirocyclic ring (AC ring system) . The molecular formula of lepadiformine B is C17H31NO, differing from lepadiformine A (C19H35NO) in that it possesses a butyl side chain at the C(2) position rather than the hexyl group found in lepadiformine A . This structural variation represents a truncated four-carbon side chain compared to the six-carbon chain in lepadiformine A.
The compound exhibits a complex azatricyclic framework with the following key structural elements:
-
A trans-1-azadecalin core structure
-
A spirocyclic pyrrolidine ring
-
A butyl side chain at C(2)
-
A hydroxymethyl group adjacent to the amine
Physical and Chemical Properties
Lepadiformine B hydrochloride has been characterized with an optical rotation of [α]D22 +3.2 (c 0.3, CHCl3) . The compound exists as a stable solid in its salt form, making it amenable to crystallization and structural analysis. The absolute configuration of lepadiformine B has been confirmed through total synthesis efforts and is identical to that of lepadiformine A, except for the shorter alkyl chain at C(2).
Natural Sources and Isolation
Marine Origin
Lepadiformine B was isolated from the marine tunicate Clavelina moluccensis collected off the coast of Djibouti . Marine tunicates, particularly those belonging to the Clavelina genus, have proven to be rich sources of biologically active alkaloids including the lepadiformine family of compounds.
Isolation and Characterization
Biological Activities
Cardiovascular Effects
Lepadiformine B has demonstrated significant inhibitory effects on the inward rectifying potassium current (Kir channel), which causes bradycardia, an effect commonly observed in antiarrhythmic agents . This activity suggests potential therapeutic applications in the treatment of cardiac arrhythmias.
The lepadiformine family of alkaloids, including lepadiformine B, has been investigated for various cardiovascular effects. When tested in experimental models, these compounds have demonstrated the ability to:
-
Induce bradycardia
-
Prolong ECG parameters
-
Cause transient decreases in blood pressure
Total Syntheses
Synthetic Challenges
The complex tricyclic structure of lepadiformine B, featuring multiple stereocenters including a quaternary stereocenter at the spirocyclic junction, presents significant synthetic challenges. Several research groups have developed innovative strategies to construct this complex framework, demonstrating the importance of this target in advancing synthetic methodologies.
Mercury(II) Triflate-Catalyzed Cycloisomerization
-
Cycloisomerization of functionalized linear substrates to form the 1-azaspiro[4.5]decane framework
-
Construction of the AC ring system through this key transformation
-
Subsequent elaboration to install the remaining structural elements
N-Boc α-Amino Nitrile Strategy
Another approach utilized N-Boc α-amino nitriles as key intermediates for the construction of the lepadiformine B framework. This strategy involved:
-
Deprotonation and alkylation of N-Boc α-amino nitriles with enantiomerically pure dibromides to form the first ring
-
Introduction of phosphate leaving groups
-
Reductive lithiation followed by intramolecular alkylation to form the second ring with high stereoselectivity
-
Completion of the third ring through intramolecular displacement of a mesylate by the deprotected amine
Radical Translocation-Cyclization Approach
A radical-based approach has also been developed for the synthesis of lepadiformine alkaloids, including lepadiformine B. This strategy involved:
-
Generation of a radical at a remote location
-
1,5-Radical translocation to generate a more stable nitrogen-substituted radical
Comparative Analysis of Synthetic Routes
Table 1: Comparison of Key Synthetic Approaches to Lepadiformine B
Enantiodivergence Phenomenon
A fascinating aspect of the lepadiformine alkaloids is the occurrence of enantiodivergence within a single species of marine tunicate. Through enantioselective total syntheses, researchers have determined that both enantiomers of lepadiformine alkaloids can be isolated from a single species of Clavelina moluccensis . This rare phenomenon has significant implications for understanding the biosynthesis of these alkaloids and their ecological roles.
Future Perspectives and Applications
Synthetic Methodology Development
The complex architecture of lepadiformine B continues to inspire the development of new synthetic methodologies. Future research may focus on:
-
More efficient and scalable synthetic routes
-
Novel transformations to access the spirocyclic core
-
Application of emerging technologies such as photocatalysis or electrochemistry to the synthesis of these complex structures
Structure-Activity Relationship Studies
Comparative studies of lepadiformines A, B, and C provide valuable insights into structure-activity relationships. The differing side chain lengths (hexyl in A versus butyl in B) and the presence or absence of the hydroxymethyl group (present in A and B, absent in C) affect the biological activities of these compounds. Further exploration of synthetic analogues with systematic structural variations could lead to compounds with enhanced potency or selectivity for specific therapeutic targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume